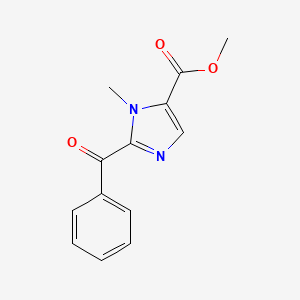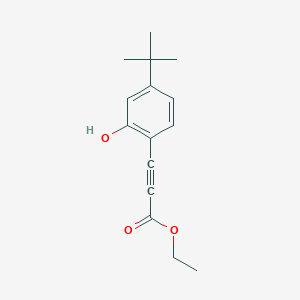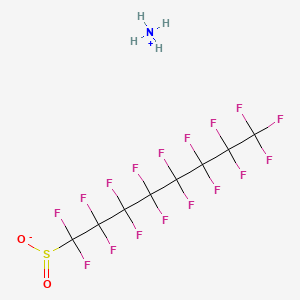
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide is an organic compound that features a hydrazine group attached to a nitrophenyl ring, which is further connected to a hexadecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide can be synthesized through the condensation of 4-nitrophenylhydrazine with hexadecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments due to its vivid coloration properties.
Wirkmechanismus
The mechanism of action of N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)hydrazine: Shares the nitrophenylhydrazine core but lacks the hexadecanamide chain.
N-(2-Hydroxy-5-nitrophenyl)hexadecanamide: Similar structure but with a hydroxyl group instead of a hydrazine group.
Eigenschaften
CAS-Nummer |
138272-26-1 |
|---|---|
Molekularformel |
C22H38N4O3 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
N-(4-hydrazinyl-3-nitrophenyl)hexadecanamide |
InChI |
InChI=1S/C22H38N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(27)24-19-16-17-20(25-23)21(18-19)26(28)29/h16-18,25H,2-15,23H2,1H3,(H,24,27) |
InChI-Schlüssel |
RSUSIQLPEYSVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)


![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)


![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)


![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
